Structural Differentiation: Free Carboxyl Group at C-22 vs. Methoxycarbonyl in Alstonine
Rauvotetraphylline E differs from the known alkaloid alstonine by the presence of a free carboxyl group (δC 170.3) at C-22 instead of a methoxycarbonyl group [1]. This is confirmed by the absence of methyl ester signals in ¹H and ¹³C NMR spectra and the presence of a hydroxy IR absorption band at 3423 cm⁻¹ [1]. The structural modification is also reflected in TLC analysis, where Rauvotetraphylline E exhibits higher polarity than alstonine [1].
| Evidence Dimension | C-22 functional group |
|---|---|
| Target Compound Data | Free carboxyl group (δC 170.3) in Rauvotetraphylline E |
| Comparator Or Baseline | Alstonine (6): methoxycarbonyl group |
| Quantified Difference | Functional group replacement: carboxyl vs. methoxycarbonyl; TLC polarity: Rauvotetraphylline E > Alstonine |
| Conditions | Structural elucidation by NMR (Bruker DRX-500), IR (KBr), and TLC analysis under UV 365 nm |
Why This Matters
The carboxyl group offers a distinct handle for chemical derivatization, conjugation, or salt formation, making Rauvotetraphylline E a preferred starting material for structure–activity relationship studies and synthetic modifications.
- [1] Gao, Y., Zhou, D.S., Kong, L.M., Hai, P., Li, Y., Wang, F., Liu, J.K. Rauvotetraphyllines A–E, new indole alkaloids from Rauvolfia tetraphylla. Natural Products and Bioprospecting, 2012, 2(2): 65–69. View Source
